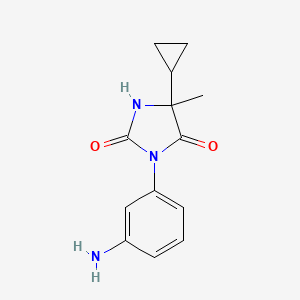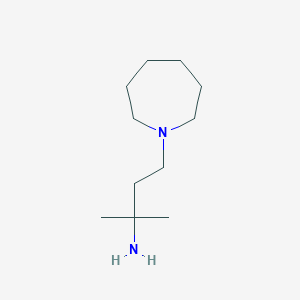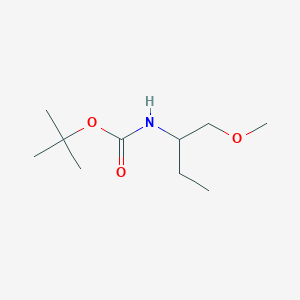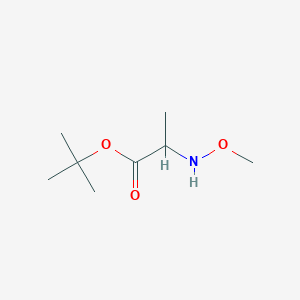![molecular formula C10H12BrFN2 B1375279 1-[(4-Bromo-2-fluorofenil)metil]azetidin-3-amina CAS No. 1491205-86-7](/img/structure/B1375279.png)
1-[(4-Bromo-2-fluorofenil)metil]azetidin-3-amina
Descripción general
Descripción
1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine is a chemical compound characterized by its unique structure, which includes a bromo and fluoro substituent on the phenyl ring, and an azetidin-3-amine group
Aplicaciones Científicas De Investigación
1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the interactions of bromo and fluoro-substituted compounds with biological systems.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
The primary targets of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine are currently unknown.
Mode of Action
As a small molecule, it likely interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
95%) suggest that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine’s action are currently unknown.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine typically involves multiple steps, starting with the bromination and fluorination of the phenyl ring, followed by the introduction of the azetidin-3-amine group. Common synthetic routes include:
Bromination and Fluorination: The starting material, benzene, undergoes bromination to form 4-bromobenzene, which is then fluorinated to produce 4-bromo-2-fluorobenzene.
Amination: The resulting 4-bromo-2-fluorobenzene is then subjected to amination reactions to introduce the azetidin-3-amine group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents on the phenyl ring or the azetidin-3-amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxidized functional groups.
Reduction Products: Reduced forms of the compound with different saturation levels.
Substitution Products: Compounds with different substituents on the phenyl ring or azetidin-3-amine group.
Comparación Con Compuestos Similares
1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine can be compared with other similar compounds, such as:
4-Bromo-2-fluorobenzene: Lacks the azetidin-3-amine group, resulting in different chemical and biological properties.
1-(4-Bromo-2-fluorophenyl)ethanone: Contains a ketone group instead of the amine group, leading to distinct reactivity and applications.
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone:
These comparisons highlight the uniqueness of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine and its potential advantages in various applications.
Propiedades
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2/c11-8-2-1-7(10(12)3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDJFHJTDFIHFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)
![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)
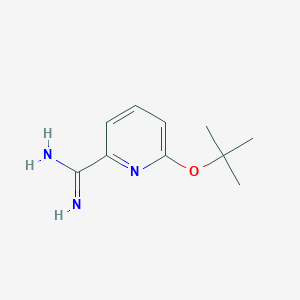
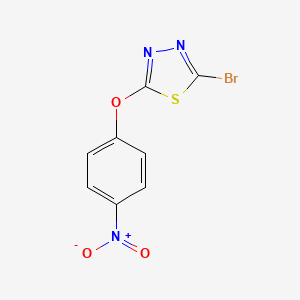


![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)
